

Application Notes and Protocols for C3a (70-77) TFA

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Compound of Interest

Compound Name: C3a (70-77) TFA

Cat. No.: B8085426

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Introduction

C3a (70-77), with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), is a synthetic octapeptide corresponding to the C-terminus of the human complement component 3a (C3a).^[1] It is a bioactive fragment that retains 1-2% of the biological activities of the full-length C3a anaphylatoxin.^{[1][2]} This peptide interacts with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR), to elicit a range of cellular responses.^{[3][4]} These activities include the induction of histamine release from mast cells, contraction of smooth muscle, and modulation of immune cell functions, making C3a (70-77) a valuable tool for studying the complement system's role in inflammation and immunity.^{[5][6]} The trifluoroacetate (TFA) salt form ensures the stability and solubility of the peptide for experimental use.

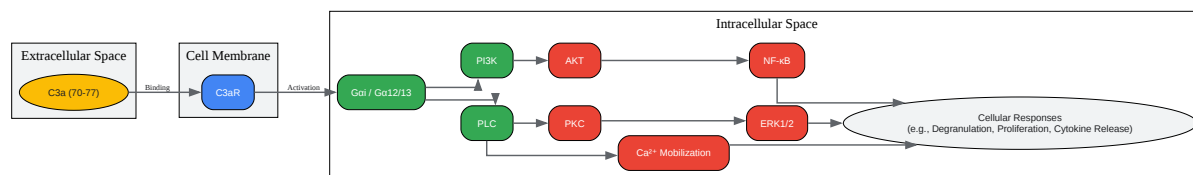
Supplier and Purchasing Information

The following table summarizes purchasing information for **C3a (70-77) TFA** from various suppliers. Please note that prices and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
MedchemExpress	HY-P1505A	>98%	1 mg, 5 mg, 10 mg	Varies
LabSolutions	LS-4572	Not Specified	1 mg, 5 mg	\$109.22 - \$433.22
Eurogentec	AS-61118	>95%	1 mg	€58.00
Creative Biolabs	CTI-008	>98%	Not Specified	Inquire
Immunomart	TP1193	Not Specified	Not Specified	Inquire
TargetMol	T7497	>98%	1 mg, 5 mg, 10 mg	\$63 - \$315
Amsbio	AMS.T7497L-1-MG	Not Specified	1 mg, 5 mg	Inquire
BOC Sciences	BAT-016259	>98%	mg to kg	Inquire

C3a Signaling Pathway

C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathways involve the activation of heterotrimeric G proteins, leading to downstream effector activation.



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Figure 1: C3a (70-77) signaling cascade via the C3a receptor.

Experimental Protocols

Reconstitution and Storage of C3a (70-77) TFA

For optimal performance and longevity, proper handling and storage of the lyophilized peptide are crucial.

Protocol:

- Reconstitution:
 - Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
 - Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a stock concentration of 1-10 mg/mL.^[7]
 - For sparingly soluble peptides, sonication may be required to aid dissolution.^[7]
- Storage:
 - Lyophilized Powder: Store at -20°C for short-term storage or -80°C for long-term storage.^[8]

- Stock Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[\[7\]](#)

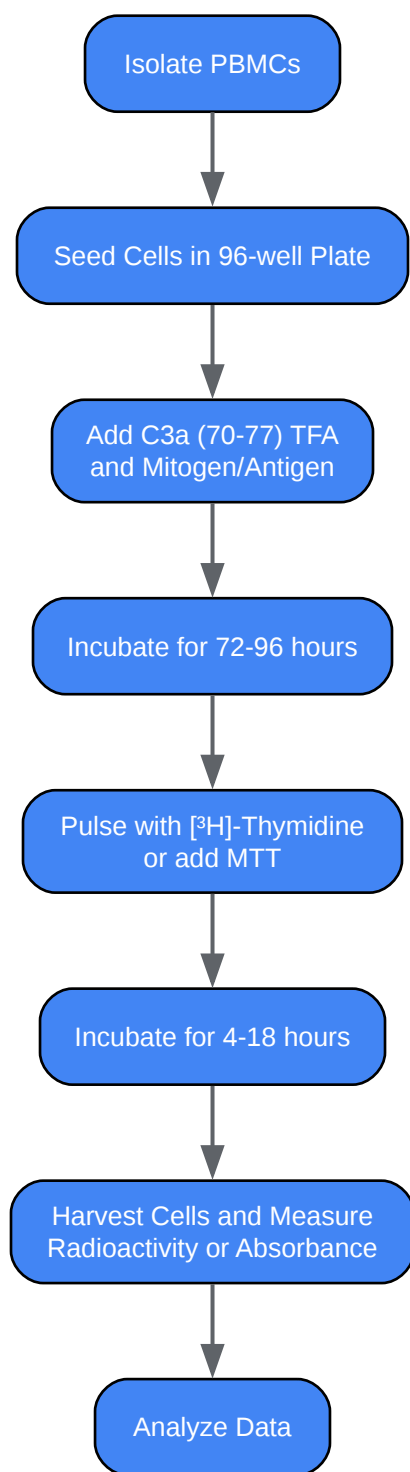
Lymphocyte Proliferation Assay

This assay measures the ability of C3a (70-77) to modulate the proliferation of lymphocytes in response to a stimulus.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **C3a (70-77) TFA**
- Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen
- 96-well flat-bottom culture plates
- [³H]-Thymidine or MTT reagent
- Cell harvester and scintillation counter (for [³H]-Thymidine) or microplate reader (for MTT)

Workflow:



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Figure 2: Workflow for the Lymphocyte Proliferation Assay.

Protocol:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of **C3a (70-77) TFA** in complete medium and add 50 μ L to the appropriate wells.
- Add 50 μ L of the mitogen (e.g., PHA at 5 μ g/mL) or specific antigen to the wells. Include control wells with cells alone (unstimulated) and cells with mitogen/antigen only.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
- For [³H]-Thymidine incorporation:
 - Add 1 μ Ci of [³H]-Thymidine to each well and incubate for an additional 18 hours.
 - Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
- For MTT assay:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
 - Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
 - Measure the absorbance at 570 nm using a microplate reader.
- Calculate the proliferation index as the ratio of counts per minute (CPM) or absorbance in stimulated wells to that in unstimulated wells.

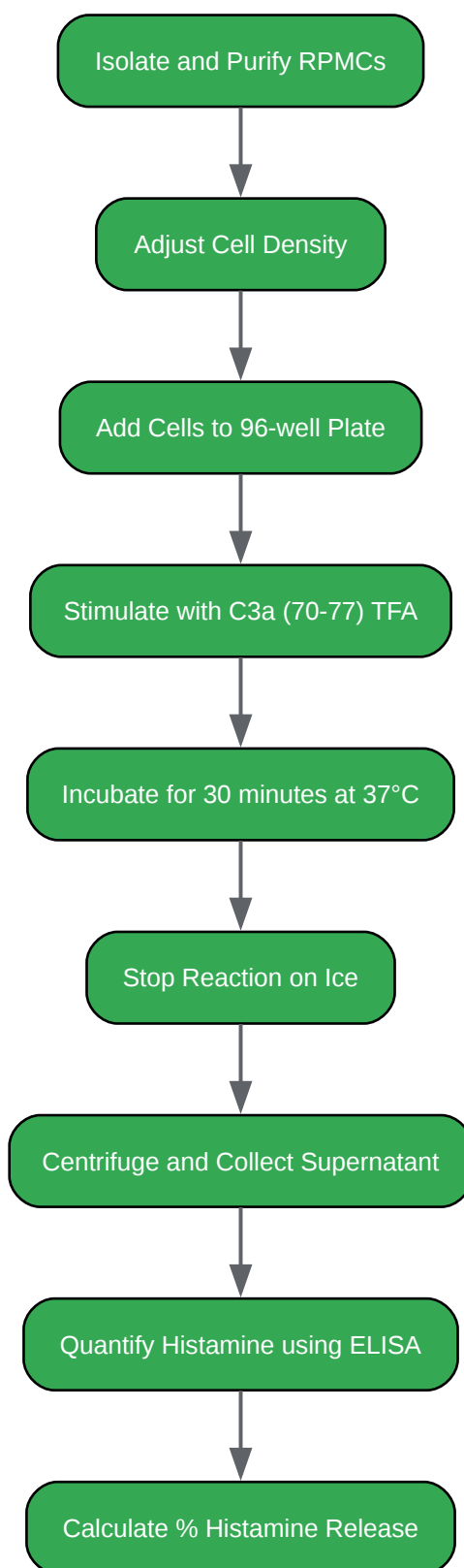
Histamine Release Assay from Mast Cells

This protocol details the measurement of histamine release from rat peritoneal mast cells (RPMCs) upon stimulation with **C3a (70-77) TFA**.

Materials:

- Rat Peritoneal Mast Cells (RPMCs)
- Tyrode's buffer
- **C3a (70-77) TFA**
- Compound 48/80 (positive control)
- 96-well plates
- Histamine ELISA kit

Workflow:



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Figure 3: Workflow for the Histamine Release Assay.

Protocol:

- Isolate RPMCs from the peritoneal cavity of rats.
- Purify the mast cells using a density gradient (e.g., Percoll).
- Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1×10^5 cells/mL.
- Add 100 μ L of the cell suspension to each well of a 96-well plate.
- Add 50 μ L of various concentrations of **C3a (70-77) TFA** to the wells. Include a positive control (e.g., Compound 48/80) and a negative control (buffer only for spontaneous release).
- For total histamine content, lyse the cells in a separate set of wells with 1% Triton X-100.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by placing the plate on ice for 10 minutes.
- Centrifuge the plate at 400 x g for 5 minutes at 4°C.
- Carefully collect the supernatants for histamine quantification.
- Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of histamine release using the formula: % Histamine Release = $\frac{[(\text{Sample Release} - \text{Spontaneous Release}) / (\text{Total Release} - \text{Spontaneous Release})] \times 100}{[1]}$

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to **C3a (70-77) TFA** stimulation.

Materials:

- Adherent cells expressing C3aR (e.g., HEK293-C3aR)

- Culture medium
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- Pluronic F-127
- Krebs-Ringer-HEPES (KRH) buffer
- **C3a (70-77) TFA**
- Ionomycin (positive control)
- 96-well black-walled, clear-bottom plates
- Fluorescence microplate reader or flow cytometer

Protocol:

- Seed cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
- Prepare a loading buffer containing the calcium indicator dye (e.g., 5 μ M Fluo-4 AM) and Pluronic F-127 (0.02%) in KRH buffer.
- Remove the culture medium and add 100 μ L of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- Wash the cells twice with KRH buffer to remove excess dye.
- Add 100 μ L of KRH buffer to each well.
- Measure the baseline fluorescence using a microplate reader (Excitation/Emission ~485/525 nm for Fluo-4).
- Add **C3a (70-77) TFA** at various concentrations and immediately begin recording the fluorescence intensity over time.

- Add ionomycin as a positive control at the end of the experiment to determine the maximum calcium response.
- Analyze the data by calculating the change in fluorescence intensity (ΔF) from the baseline (F_0) and express it as a ratio ($\Delta F/F_0$).

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is used to detect the phosphorylation of ERK1/2, a key downstream signaling molecule activated by C3aR.

Materials:

- Cells expressing C3aR
- Serum-free medium
- **C3a (70-77) TFA**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Culture cells to 80-90% confluency and then serum-starve overnight.
- Stimulate the cells with various concentrations of **C3a (70-77) TFA** for different time points (e.g., 5, 10, 30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
- Quantify the band intensities using densitometry software.

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